molecular formula C12H22N2O2 B13252702 Pyrrolidin-2-ylmethyl cyclohexylcarbamate

Pyrrolidin-2-ylmethyl cyclohexylcarbamate

Cat. No.: B13252702
M. Wt: 226.32 g/mol
InChI Key: MJTQAKWQSBCIFP-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethylN-cyclohexylcarbamate is a compound that features a pyrrolidine ring and a cyclohexylcarbamate groupThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and biological activity .

Preparation Methods

The synthesis of pyrrolidin-2-ylmethylN-cyclohexylcarbamate can be achieved through several routes. One common method involves the reaction of pyrrolidine with cyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .

Chemical Reactions Analysis

Pyrrolidin-2-ylmethylN-cyclohexylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate

InChI

InChI=1S/C12H22N2O2/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11/h10-11,13H,1-9H2,(H,14,15)

InChI Key

MJTQAKWQSBCIFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2CCCN2

Origin of Product

United States

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